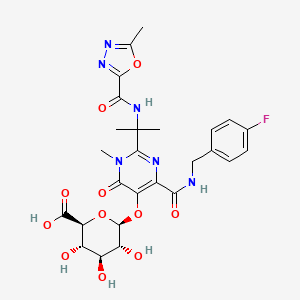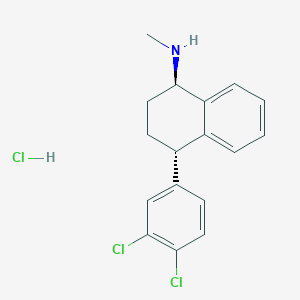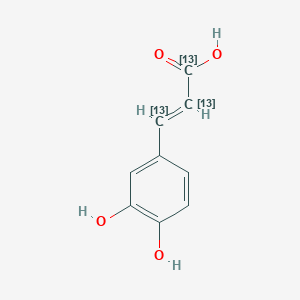
2'-デオキシグアノシン-5'-ジホスフェート三ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Deoxyguanosine-5'-diphosphate trisodium salt is a useful research compound. Its molecular formula is C10H13N5Na2O10P2 and its molecular weight is 471.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Deoxyguanosine-5'-diphosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyguanosine-5'-diphosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNAシーケンス
“2'-デオキシグアノシン-5'-ジホスフェート三ナトリウム塩”は、DNAシーケンスで使用されています {svg_1} {svg_2} {svg_3}. DNAシーケンスは、DNA中のヌクレオチドの配列(ヌクレオチドの順序)を決定するプロセスです。アデニン、グアニン、シトシン、チミンという4つの塩基の順序を決定するために使用される方法や技術が含まれます。
ポリメラーゼ連鎖反応(PCR)
この化合物は、PCRで使用されています {svg_4} {svg_5} {svg_6}. PCRは、特定のDNAサンプルの複製を数百万から数十億コピーに迅速に行うために広く使用されている方法です。これにより、科学者は非常に少量のDNAサンプルを採取して、詳細に研究できる十分な量まで増幅することができます。
DNA合成および修復技術
これは、さまざまなDNAポリメラーゼベースのDNA合成および修復技術で使用されています {svg_7} {svg_8} {svg_9}. これらの技術は、ゲノムの完全性を維持し、がんなどの遺伝性疾患を防ぐために不可欠です。
dGDPキナーゼの基質
“2'-デオキシグアノシン-5'-ジホスフェート三ナトリウム塩”は、dGDP(ヌクレオシド二リン酸)キナーゼの基質として使用されます {svg_10} {svg_11}. この酵素は、dGTPプールのサイズの調節に関与しており、これはDNA複製と修復の忠実性にとって重要です。
dGTPの生成
これは、DNA生合成をサポートするために、ピルビン酸キナーゼと組み合わせてdGTPを生成するために使用されます {svg_12} {svg_13}. dGTPは、生体内でのDNA合成に使用される4つのヌクレオシド三リン酸の1つです。
バクテリオファージT7の研究
この化合物は、バクテリオファージT7によって発現される糖タンパク質(gp)1.7の速度論を研究するための基質として使用されます {svg_14} {svg_15}. バクテリオファージT7は、バクテリオファージ(細菌に感染するウイルス)であり、そのタンパク質の研究は、ウイルスの複製メカニズムについての洞察を提供することができます。
作用機序
Target of Action
The primary targets of 2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, are enzymes such as xanthine phosphoribosyl transferase (XPRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . These enzymes play crucial roles in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
dGDP acts as an inhibitor of its target enzymes, XPRT and HGPRT . By binding to these enzymes, it prevents them from catalyzing the conversion of hypoxanthine and guanine to their respective monophosphate forms, disrupting the purine salvage pathway.
Biochemical Pathways
The inhibition of XPRT and HGPRT by dGDP affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . This disruption can lead to a decrease in the levels of guanine and hypoxanthine nucleotides, which are essential for DNA and RNA synthesis.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
将来の方向性
生化学分析
Biochemical Properties
2’-Deoxyguanosine-5’-diphosphate trisodium salt interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate for dGDP (nucleoside diphosphate) kinase or pyruvate kinase to produce dGTP, supporting DNA biosynthesis . It is also susceptible to oxidative damage to 8-oxo-GDP .
Cellular Effects
The 2’-Deoxyguanosine-5’-diphosphate trisodium salt influences cell function by participating in DNA synthesis . It can affect cell signaling pathways, gene expression, and cellular metabolism through its role in DNA synthesis and its susceptibility to oxidative damage .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine-5’-diphosphate trisodium salt exerts its effects through binding interactions with biomolecules and enzymes. It acts as a substrate for enzymes like dGDP kinase and pyruvate kinase, leading to the production of dGTP and supporting DNA biosynthesis .
Metabolic Pathways
2’-Deoxyguanosine-5’-diphosphate trisodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes like dGDP kinase and pyruvate kinase, and its role in this pathway could also affect metabolic flux or metabolite levels .
特性
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRRPRAEQUOAZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-74-4 |
Source


|
| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)



![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)








